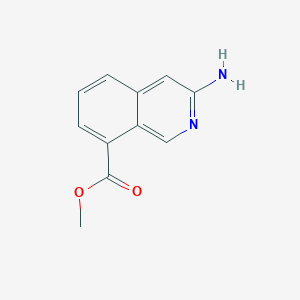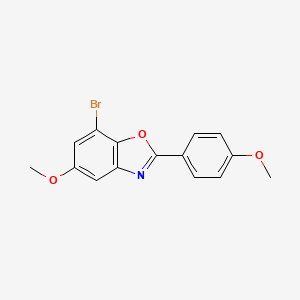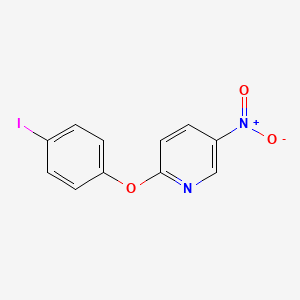
2-(4-Iodo-phenoxy)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-phenoxy)-5-nitropyridine is an organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-5-nitropyridine typically involves the nucleophilic substitution reaction of 4-iodophenol with 2,5-dichloropyridine in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group can be introduced via nitration of the resulting intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.
Substitution: Various biaryl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenol: Shares the iodine functional group but lacks the nitro group and pyridine ring.
2-(4-Iodophenoxy)pyridine: Similar structure but without the nitro group.
5-Nitropyridine: Contains the nitro group but lacks the iodine and phenoxy groups.
Eigenschaften
Molekularformel |
C11H7IN2O3 |
|---|---|
Molekulargewicht |
342.09 g/mol |
IUPAC-Name |
2-(4-iodophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
InChI-Schlüssel |
BBWSBPUZUPQQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
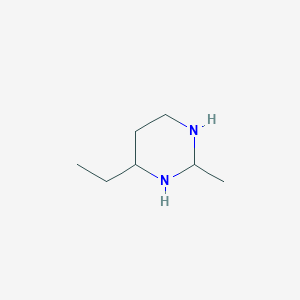
![Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate](/img/structure/B8519006.png)
![Heptane,1-[(2-chloroethyl)sulfinyl]-](/img/structure/B8519012.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-bromobenzamide](/img/structure/B8519018.png)
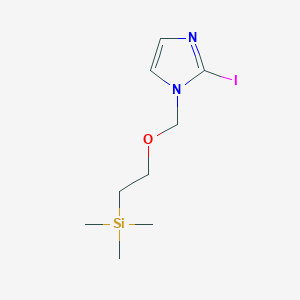
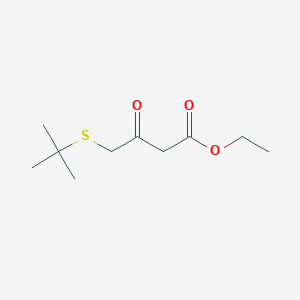
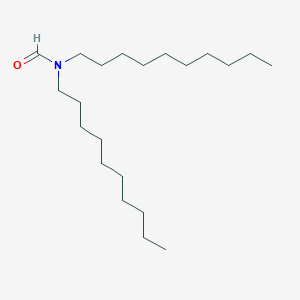
![Benzenemethanamine,4-(1h-imidazol-1-yl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8519037.png)
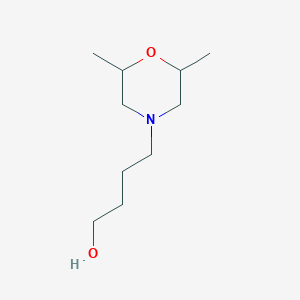
![Benzo[d]oxazole,4-phenyl-](/img/structure/B8519052.png)
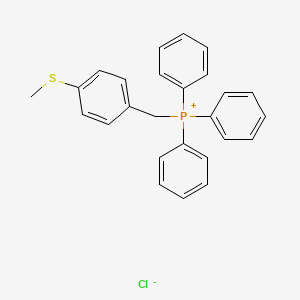
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)
